Cas no 2034509-80-1 (11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene)

11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene structure
2034509-80-1 structure
Product name:11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
CAS No:2034509-80-1
MF:C18H17N3OS
Molecular Weight:323.412082433701
CID:6051836
PubChem ID:119102628

11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene 化学的及び物理的性質

名前と識別子

    • 11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
    • RPRTXAINEXOQHZ-UHFFFAOYSA-N
    • Methanone, benzo[b]thien-2-yl(1,3,4,7,8,9-hexahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)-
    • benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
    • F6525-0576
    • 2034509-80-1
    • 1-benzothiophen-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
    • AKOS026694797
    • 11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
    • インチ: 1S/C18H17N3OS/c22-18(17-10-12-4-1-2-7-16(12)23-17)20-8-9-21-15(11-20)13-5-3-6-14(13)19-21/h1-2,4,7,10H,3,5-6,8-9,11H2
    • InChIKey: RPRTXAINEXOQHZ-UHFFFAOYSA-N
    • SMILES: C(C1SC2=CC=CC=C2C=1)(N1CCN2N=C3CCCC3=C2C1)=O

計算された属性

  • 精确分子量: 323.10923335g/mol
  • 同位素质量: 323.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 487
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

  • 密度みつど: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 567.3±50.0 °C(Predicted)
  • 酸度系数(pKa): 2.99±0.20(Predicted)

11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6525-0576-10mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
10mg
$79.0 2023-09-08
Life Chemicals
F6525-0576-50mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
50mg
$160.0 2023-09-08
Life Chemicals
F6525-0576-15mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
15mg
$89.0 2023-09-08
Life Chemicals
F6525-0576-1mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
1mg
$54.0 2023-09-08
Life Chemicals
F6525-0576-25mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
25mg
$109.0 2023-09-08
Life Chemicals
F6525-0576-75mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
75mg
$208.0 2023-09-08
Life Chemicals
F6525-0576-2μmol
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-0576-3mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
3mg
$63.0 2023-09-08
Life Chemicals
F6525-0576-2mg
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
2mg
$59.0 2023-09-08
Life Chemicals
F6525-0576-10μmol
11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
2034509-80-1
10μmol
$69.0 2023-09-08

11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene 関連文献

11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-dieneに関する追加情報

Comprehensive Overview of 11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene (CAS No. 2034509-80-1)

The compound 11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene (CAS No. 2034509-80-1) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique tricyclic structure, featuring a benzothiophene moiety and a triaza ring system, makes it a promising candidate for various applications, including drug discovery and optoelectronic materials. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescence probe, given its structural resemblance to bioactive scaffolds.

In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in high-throughput screening and computational drug design. The 11-(1-benzothiophene-2-carbonyl) derivative stands out due to its rigid framework and electron-rich properties, which are critical for interactions with biological targets. A growing number of studies focus on its synthetic accessibility and structure-activity relationships, addressing common queries like "How to synthesize triazatricyclo derivatives?" or "What are the applications of benzothiophene-carbonyl compounds?"

From a synthetic perspective, the preparation of 2034509-80-1 involves multi-step organic transformations, often leveraging Pd-catalyzed cross-coupling or cyclization reactions. Its CAS registry number ensures precise identification in chemical databases, facilitating patent searches and regulatory compliance. The compound’s molecular weight and logP values are frequently analyzed to predict its pharmacokinetic behavior, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Beyond pharmaceuticals, 11-(1-benzothiophene-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene exhibits intriguing photophysical properties. Its conjugated system and planar geometry make it a candidate for organic light-emitting diodes (OLEDs) or sensors, aligning with the global push for sustainable materials. Searches such as "benzothiophene-based fluorescent dyes" or "triazatricyclo derivatives in materials science" reflect this interdisciplinary interest.

Quality control of CAS No. 2034509-80-1 typically involves HPLC, NMR, and mass spectrometry, ensuring purity for research use. Suppliers often highlight its storage conditions (e.g., -20°C under inert atmosphere) and solubility profiles (e.g., in DMSO or DMF), addressing practical concerns raised in forums and procurement platforms. The compound’s stability under various pH conditions is another area of active investigation.

In summary, 2034509-80-1 represents a versatile chemical entity bridging drug development and advanced materials. Its IUPAC name and CAS number serve as vital identifiers for researchers navigating the expanding landscape of polycyclic heteroaromatics. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing challenges in precision medicine and green technology.

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